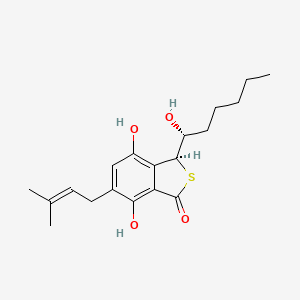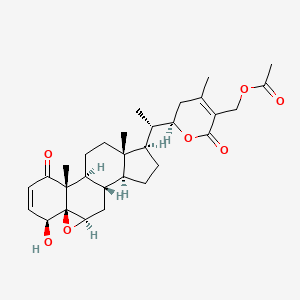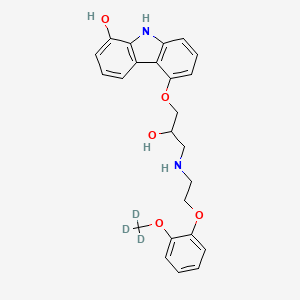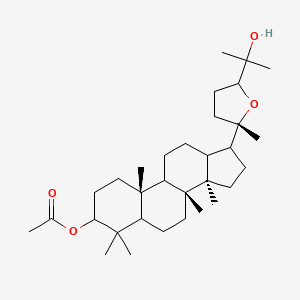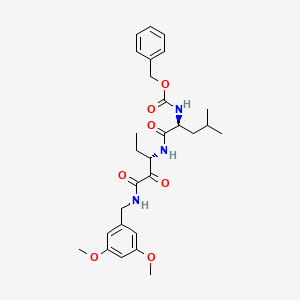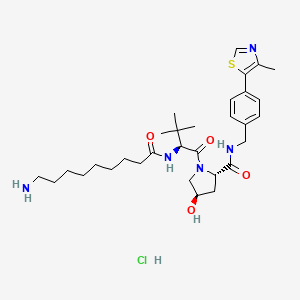
(S,R,S)-AHPC-C8-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-C8-NH2 (hydrochloride) is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that facilitates the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of specific proteins through the proteolysis-targeting chimeras (PROTAC) technology . This compound is particularly valuable in the development of therapeutic agents for various diseases, including cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C8-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the core ligand structure. The process typically includes the following steps:
Formation of the Core Ligand: The core ligand is synthesized through a series of reactions involving the coupling of amino acids and other organic molecules.
Linker Attachment: A rigid linker is attached to the core ligand to facilitate the conjugation with the target protein.
Pendant Amine Addition: A pendant amine group is added to the structure to enable reactivity with carboxylic acids on the target ligand.
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-AHPC-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pendant amine group reacts with carboxylic acids.
Click Chemistry:
Common Reagents and Conditions
Reagents: Common reagents include copper(I) catalysts, azides, and alkynes.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various applications in chemical biology and drug development .
Applications De Recherche Scientifique
(S,R,S)-AHPC-C8-NH2 (hydrochloride) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-C8-NH2 (hydrochloride) involves the recruitment of the von Hippel-Lindau (VHL) protein. The compound binds to the VHL protein, forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions essential for the degradation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride: Similar in structure but with different linker and functional groups.
(S,R,S)-AHPC-PEG1-piperazine hydrochloride: Contains a polyethylene glycol (PEG) linker for increased solubility.
(S,R,S)-AHPC-benzyl-piperazine hydrochloride: Features a benzyl group for enhanced binding affinity.
Uniqueness
(S,R,S)-AHPC-C8-NH2 (hydrochloride) is unique due to its specific linker and pendant amine group, which provide optimal reactivity and stability for targeted protein degradation applications. Its ability to form stable conjugates and facilitate efficient protein degradation makes it a valuable tool in chemical biology and drug development .
Propriétés
Formule moléculaire |
C31H48ClN5O4S |
|---|---|
Poids moléculaire |
622.3 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C31H47N5O4S.ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);1H/t24-,25+,28-;/m1./s1 |
Clé InChI |
OANZHVCYGLOQJS-RAGVHRFXSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


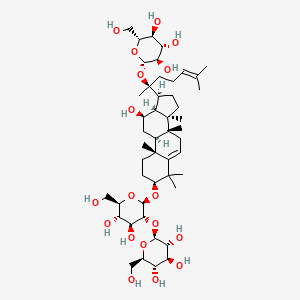
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
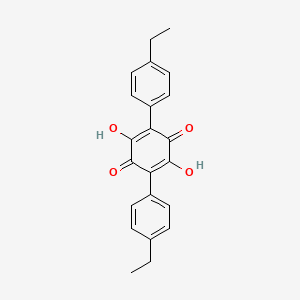
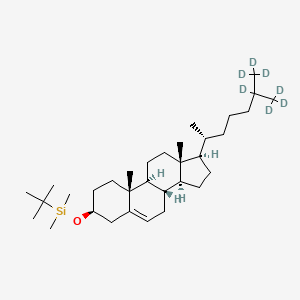
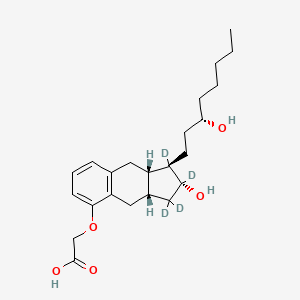
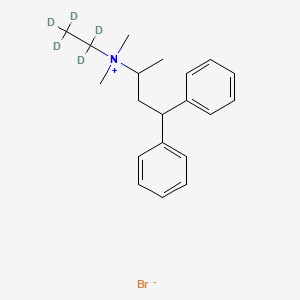
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
